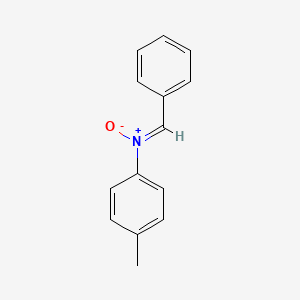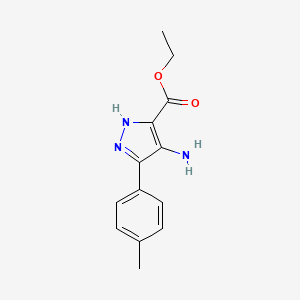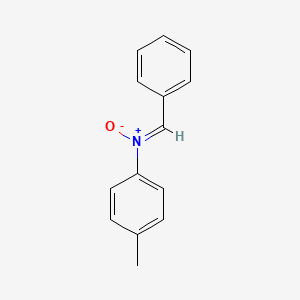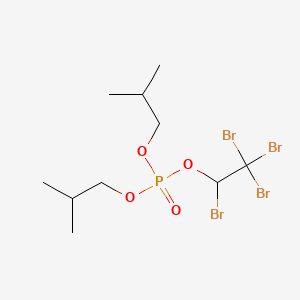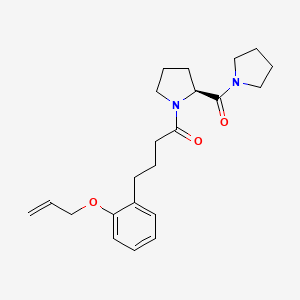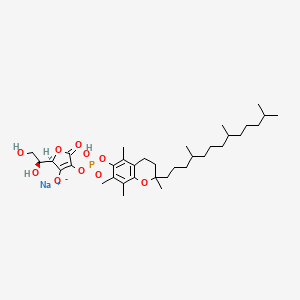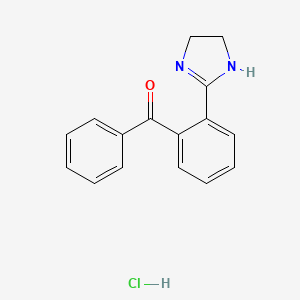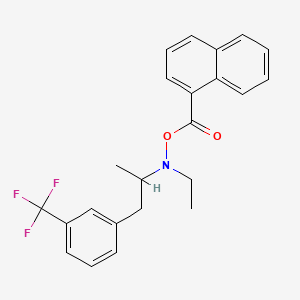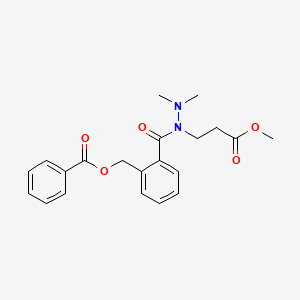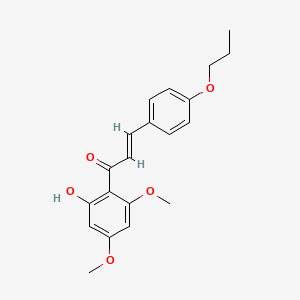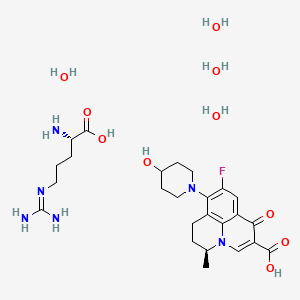
WCK-771 tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WCK-771 tetrahydrate, also known as levonadifloxacin, is a novel broad-spectrum antibacterial agent developed by Wockhardt. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The compound is formulated as an intravenous injection for the treatment of skin and soft tissue infections, including acute bacterial skin and skin structure infections, diabetic foot infections, and concurrent bacteremia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WCK-771 tetrahydrate involves multiple steps, including the formation of the core benzoquinolizine structure and subsequent functionalization. The key steps include:
Formation of the benzoquinolizine core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: Introduction of the fluoro, hydroxypiperidinyl, and carboxylic acid groups through nucleophilic substitution and other reactions.
Salt formation: The final step involves the formation of the L-arginine salt and crystallization to obtain the tetrahydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
WCK-771 tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Nucleophilic substitution reactions are used in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Hydroxide anion for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various impurities and degradation products, which are identified and quantified using HPLC .
Scientific Research Applications
WCK-771 tetrahydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for impurity profiling and degradation studies.
Biology: Studied for its antibacterial activity against resistant strains of bacteria.
Medicine: Used in clinical trials and treatments for infections caused by resistant bacteria.
Industry: Employed in the development of new antibacterial agents and formulations.
Mechanism of Action
WCK-771 tetrahydrate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is particularly effective against MRSA and VRSA .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but less effective against resistant strains.
Moxifloxacin: A fluoroquinolone with broader activity but different pharmacokinetic properties.
Gatifloxacin: Similar antibacterial spectrum but different side effect profile.
Uniqueness
WCK-771 tetrahydrate is unique due to its high efficacy against resistant strains of bacteria and its formulation as an intravenous injection, making it suitable for severe infections .
Properties
CAS No. |
847545-29-3 |
|---|---|
Molecular Formula |
C25H43FN6O10 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C19H21FN2O4.C6H14N4O2.4H2O/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9;;;;/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*1H2/t10-;4-;;;;/m00..../s1 |
InChI Key |
HYZOLQQTFAWQDZ-HSFRFRSPSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.O.O.O.O |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


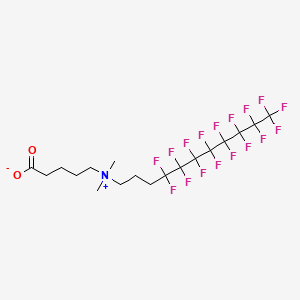
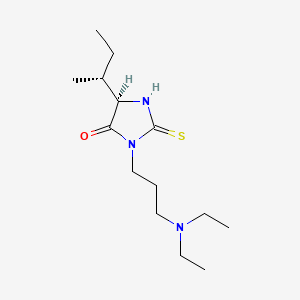
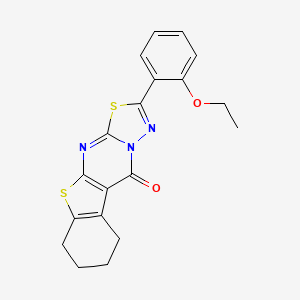
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
